molecular formula C10H9NO2S2 B1296015 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 5350-09-4

3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B1296015
CAS RN: 5350-09-4
M. Wt: 239.3 g/mol
InChI Key: BEYLABROUJKUBN-UHFFFAOYSA-N
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Description

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. The compound 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, which is not directly mentioned in the provided papers but is structurally related to the compounds studied within them. These compounds have been explored for their potential as serotonin-3 receptor antagonists, ERK1/2 inhibitors, antitumor agents, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of various aldehydes with thiazolidine-2,4-dione precursors. For instance, the synthesis of a potent 5-HT3 receptor antagonist involved the creation of a tritiated compound, which suggests the use of isotopic labeling techniques in the synthesis process . Another study reported the synthesis of a compound with a nitro furan moiety and methoxy phenyl groups, which was characterized by FT-IR, NMR spectroscopy, and X-ray powder diffraction . These methods are indicative of the complex synthetic routes and analytical techniques employed in the creation and characterization of thiazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. X-ray powder diffraction and DFT studies have been used to determine the solid-state structure of these compounds . The crystal structure of a bioactive venlafaxine analog, which is a related thiazolidinone derivative, was elucidated, showing the importance of intermolecular hydrogen bonding in the stabilization of the crystal lattice . The orientation of substituents on the thiazolidinone core, such as methoxyphenyl groups, can significantly influence the biological activity, as seen in the structure-activity relationship studies .

Chemical Reactions Analysis

Thiazolidinone derivatives undergo various chemical reactions that are essential for their biological function. For example, the addition reaction of o-aminobenzenethiol to thiazolidones has been studied, leading to the formation of benzothiazin derivatives . The reactivity of these compounds with thiols and the subsequent thermal cyclization or dissociation into their components highlights the dynamic chemistry of thiazolidinones . Furthermore, the reaction of aromatic aldehydes with thiazolidinone precursors has been explored to synthesize compounds with antitumor and anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are closely related to their molecular structure. The presence of methoxy and nitro substituents can influence the electronic distribution and hydrogen bonding capabilities of these molecules . The solid-state molecular structure and packing are determined by various intermolecular interactions, such as hydrogen bonds and C-H...pi(ring) interactions, which can affect the solubility, stability, and overall physicochemical profile of the compounds . The antiproliferative properties of these derivatives against cancer cell lines also reflect their chemical properties, as they can induce cell cycle arrest and inhibit cell migration .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structure : This compound has been synthesized and studied for its molecular structure through X-ray diffraction, revealing its crystallization in a monoclinic system. Its structure exhibits significant non-planarity and intermolecular interactions such as C-H⋅⋅⋅O and π-π stacking, contributing to its stability (Yahiaoui et al., 2019).

Optical and Electrical Properties

  • Optical Absorption and Electrical Property in Solar Cells : As an electron donor in organic solar cells (OSCs), this compound exhibits specific LUMO and HOMO levels. Its incorporation into OSCs demonstrates a power conversion efficiency, highlighting its potential in solar energy applications (Toumi et al., 2015).

Material Science and Nanotechnology

  • Molecular Structure in Material Science : Its molecular structure and intermolecular hydrogen bonding have been studied, contributing to material science for designing specific molecular architectures (Doreswamy et al., 2009).
  • Nano-MoO3 Synthesis for Anti-Bacterial Agents : In nanotechnology, nano-MoO3-mediated synthesis of thiazolidin-4-ones, including this compound, has shown significant anti-bacterial activity, demonstrating its biomedical application potential (Kumar et al., 2016).

Biological Activities

  • Antimicrobial Properties : Synthesized analogs of this compound have been tested for antimicrobial activity, showing potent effects against various pathogenic strains. This highlights its potential use in developing new antimicrobial agents (Kavitha et al., 2006).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-8-4-2-7(3-5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYLABROUJKUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277757
Record name 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5350-09-4
Record name 5350-09-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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